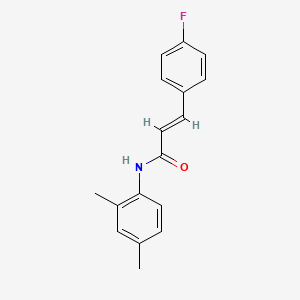

N-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)-2-propenamide

Description

N-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)-2-propenamide is an α,β-unsaturated amide featuring a 2,4-dimethylphenyl group attached to the amide nitrogen and a 4-fluorophenyl substituent at the β-position of the propenamide backbone. Its molecular formula is C₁₇H₁₆FNO, with a calculated molecular weight of 297.34 g/mol. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methyl) groups, which may influence its physicochemical properties and biological activity.

Properties

CAS No. |

853347-62-3 |

|---|---|

Molecular Formula |

C17H16FNO |

Molecular Weight |

269.31 g/mol |

IUPAC Name |

(E)-N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)prop-2-enamide |

InChI |

InChI=1S/C17H16FNO/c1-12-3-9-16(13(2)11-12)19-17(20)10-6-14-4-7-15(18)8-5-14/h3-11H,1-2H3,(H,19,20)/b10-6+ |

InChI Key |

ZBJZBZFHQQOOID-UXBLZVDNSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F)C |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)-2-propenamide typically involves the reaction of 2,4-dimethylphenylamine with 4-fluorobenzaldehyde under specific conditions. The reaction proceeds through a condensation mechanism, forming the desired propenamide compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)-2-propenamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)-2-propenamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables: Structural and Functional Comparisons

Table 1. Key Structural Features and Molecular Properties

| Compound Name | R1 (Aryl Group) | R2 (Amide Substituent) | Functional Groups | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|---|---|

| N-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)-2-propenamide | 4-Fluorophenyl | 2,4-Dimethylphenyl | α,β-unsaturated amide | 297.34 | Medicinal chemistry |

| 3-(4-Bromophenyl)-N-(2,4-dimethylphenyl)-2-propenamide | 4-Bromophenyl | 2,4-Dimethylphenyl | α,β-unsaturated amide | 342.22 | Bioactive compound design |

| N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(tetrazol-5-yl)propanamide | 4-Methoxyphenyl | 4-Fluorophenyl | Tetrazole, propanamide | 341.34 | Enzyme inhibition |

| N-(((2,4-Difluorophenyl)amino)thioxomethyl)-3-phenylprop-2-enamide | 2,4-Difluorophenyl | Phenyl | Thioamide | 318.35 (calc) | Agrochemicals |

Research Findings and Implications

- Electronic Effects : Fluorine’s electronegativity in the target compound may enhance dipole interactions in target binding compared to bromine’s polarizability .

- Functional Group Trade-offs : Thioamides () and tetrazoles () offer metabolic advantages over traditional amides but may require optimization for solubility.

Biological Activity

N-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)-2-propenamide, also known as (E)-N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)prop-2-enamide, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C17H16FNO |

| Molecular Weight | 269.31 g/mol |

| CAS Number | 853347-62-3 |

| IUPAC Name | (E)-N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)prop-2-enamide |

| InChI Key | ZBJZBZFHQQOOID-UXBLZVDNSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The precise pathways and targets can vary depending on the application context.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . It has been explored for its potential to inhibit the activity of polo-like kinase 1 (Plk1), a critical regulator in cell division that is often deregulated in cancer. Inhibitors targeting Plk1 have shown promise in preclinical studies for their ability to reduce tumor cell proliferation .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest it may inhibit specific enzymes involved in various biochemical pathways, including those related to inflammation and cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of fluorine in the para position of the phenyl group is believed to enhance the compound's binding affinity to target proteins due to increased lipophilicity and electronic effects. Modifications in the dimethylphenyl group also influence its potency and selectivity against various targets .

Case Studies

Case Study 1: Antitumor Activity

A study evaluating the antitumor activity of this compound demonstrated significant inhibition of cancer cell lines. The compound was tested against several human cancer cell lines, showing IC50 values indicating effective cytotoxicity at low concentrations .

Case Study 2: Enzyme Interaction

In another investigation, the compound was assessed for its ability to inhibit specific enzymes linked to inflammatory responses. The results indicated that this compound could effectively reduce enzyme activity associated with inflammation, suggesting potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.